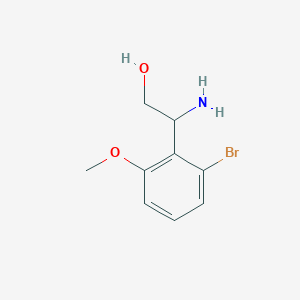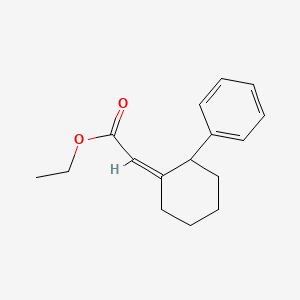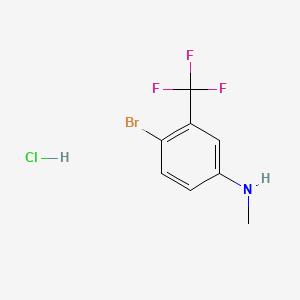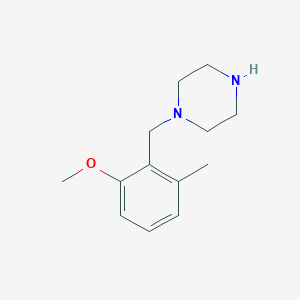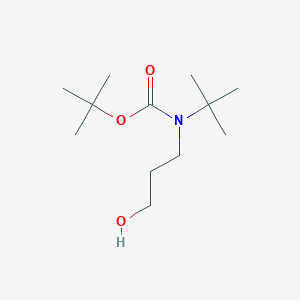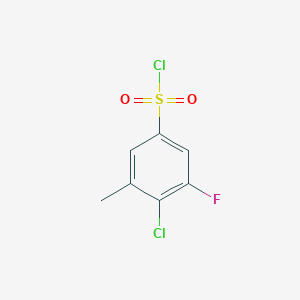![molecular formula C10H14O3 B13555234 5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is primarily used in research and development settings, particularly within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functionalization to introduce the hydroxymethyl and carboxylic acid groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted tricyclic compounds .
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate: A methyl ester derivative with similar structural features.
Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: Lacks the hydroxymethyl group but shares the tricyclic core structure.
Uniqueness
5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-5-9-1-6-3-10(9,8(12)13)4-7(6)2-9/h6-7,11H,1-5H2,(H,12,13) |
Clave InChI |
BQLDZHRXHLZKNI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(C1(CC2C3)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


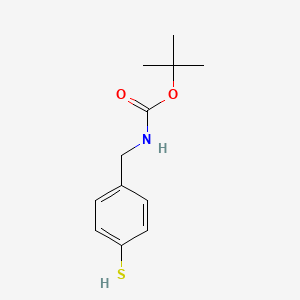
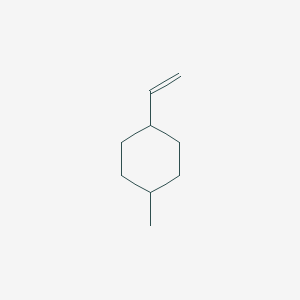

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)

